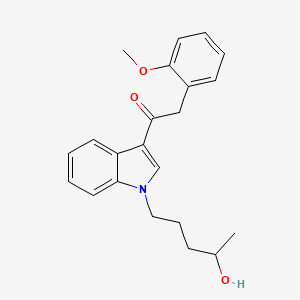

JWH 250 N-(4-hydroxypentyl) metabolite

概要

説明

JWH-250 N-(4-ヒドロキシペンチル)代謝物は、合成カンナビノイドであるJWH-250の主要な尿中代謝物です。 JWH-250は、中枢カンナビノイド(CB1)受容体と末梢カンナビノイド(CB2)受容体の両方に高い親和性を示すカンナビノイド模倣インドールのファミリーに属しています 。 この化合物は、しばしばJWH-250のω-1ヒドロキシ代謝物と呼ばれ、血清と尿の両方で検出可能です .

科学的研究の応用

JWH 250 N-(4-hydroxypentyl) metabolite has several scientific research applications, including:

Forensic Toxicology: It is used as a reference standard in the detection and quantification of synthetic cannabinoids in biological samples, aiding in forensic investigations.

Pharmacological Studies: The compound is used to study the metabolism and pharmacokinetics of synthetic cannabinoids, providing insights into their biological effects and potential therapeutic applications.

Analytical Chemistry: It serves as a standard in the development of analytical methods for the detection of synthetic cannabinoids in various matrices, including urine and serum.

作用機序

JWH-250 N-(4-ヒドロキシペンチル)代謝物は、カンナビノイド受容体(CB1とCB2)と相互作用することにより、その効果を発揮します。 この化合物は、これらの受容体を活性化し、さまざまな生理学的効果をもたらすJWH-250のフェーズI代謝物です 。 分子標的はCB1とCB2受容体であり、関与する経路はエンドカンナビノイド系に関連しています .

類似の化合物との比較

JWH-250 N-(4-ヒドロキシペンチル)代謝物は、次のような他の合成カンナビノイド代謝物に似ています。

JWH-018 N-(5-ヒドロキシペンチル)代謝物: この化合物は、JWH-018の水酸化代謝物であり、同様の代謝経路を共有しています.

AM-2201 N-(4-ヒドロキシペンチル)代謝物: この代謝物は、AM-2201から誘導され、同様の化学的性質と代謝経路を示します.

JWH-073 N-(3-ヒドロキシブチル)代謝物: この化合物は、JWH-073の水酸化代謝物であり、同様の法医学および薬理学的研究で使用されます.

JWH-250 N-(4-ヒドロキシペンチル)代謝物のユニークさは、その特定の構造と2'-メトキシフェニルアセチル基の存在であり、これはそれを他の合成カンナビノイド代謝物と区別します .

Safety and Hazards

生化学分析

Biochemical Properties

JWH 250 N-(4-hydroxypentyl) metabolite plays a significant role in biochemical reactions, particularly in the context of cannabinoid receptor activation. This metabolite interacts with CB1 and CB2 receptors, which are part of the endocannabinoid system . The interaction with these receptors influences various physiological processes, including pain sensation, mood regulation, and immune response. Additionally, this compound is involved in the modulation of enzyme activity, particularly cytochrome P450 enzymes, which are responsible for its formation and further metabolism .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by activating CB1 receptors, leading to altered neurotransmitter release and synaptic plasticity . In immune cells, the activation of CB2 receptors by this compound modulates cytokine production and immune cell migration . Furthermore, this metabolite affects gene expression and cellular metabolism by interacting with nuclear receptors and transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to cannabinoid receptors, particularly CB1 and CB2 . Upon binding, it activates G-protein coupled receptor signaling pathways, leading to the inhibition of adenylate cyclase and the reduction of cyclic AMP levels . This results in the modulation of ion channels and neurotransmitter release. Additionally, this compound can inhibit or activate various enzymes, such as cytochrome P450 enzymes, which play a role in its metabolism and further biotransformation . Changes in gene expression are also observed, as the metabolite interacts with nuclear receptors and transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this metabolite are influenced by factors such as temperature, pH, and the presence of other biomolecules . Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in cell viability, proliferation, and differentiation . These effects are observed in both in vitro and in vivo studies, highlighting the importance of understanding the temporal dynamics of this metabolite .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the metabolite primarily activates cannabinoid receptors, leading to mild physiological effects such as analgesia and sedation . At higher doses, more pronounced effects are observed, including alterations in motor coordination, cognitive function, and immune response . Toxic or adverse effects, such as hepatotoxicity and neurotoxicity, have been reported at high doses, indicating the need for careful dosage considerations in research and clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the hydroxylation of JWH 250, leading to the formation of the N-(4-hydroxypentyl) metabolite . Further metabolism of this metabolite involves conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate its excretion . The interactions with these enzymes and cofactors play a crucial role in determining the metabolic fate and pharmacokinetics of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This metabolite can cross cell membranes through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cells, it can bind to intracellular proteins and organelles, influencing its localization and accumulation . The distribution of this compound in different tissues is also influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function . This metabolite can be targeted to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, through targeting signals or post-translational modifications . The localization of this compound in these compartments can influence its interactions with other biomolecules and its overall biological effects . Understanding the subcellular localization of this metabolite is essential for elucidating its mechanism of action and potential therapeutic applications .

準備方法

JWH-250 N-(4-ヒドロキシペンチル)代謝物の合成には、複数段階の合成経路が必要です。このプロセスは、インドール窒素のアシル化から始まり、続いてN-アルキル化が続きます。 合成スキームには、以下のステップが含まれます :

インドール窒素のアシル化: インドール窒素は、2'-メトキシフェニルアセチルクロリドなどの適切なアシルクロリドを使用してアシル化されます。

N-アルキル化: アシル化されたインドールは、次に、炭酸カリウムなどの塩基の存在下で4-ブロモペンタノールを使用してN-アルキル化されます。

水酸化: 得られた化合物は、ω-1位にヒドロキシル基を導入するために水酸化されます。

精製: 最終生成物は、高速液体クロマトグラフィー(HPLC)などの技術を使用して精製され、質量分析と核磁気共鳴(NMR)分光法を使用して特性評価されます.

化学反応の分析

JWH-250 N-(4-ヒドロキシペンチル)代謝物は、次のようなさまざまな化学反応を起こします。

酸化: ヒドロキシル基は、ケトンまたはカルボン酸誘導体を形成するように酸化することができます。

還元: ケトンまたはカルボン酸誘導体は、ヒドロキシル基に還元することができます。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、塩化チオニルなどの置換試薬が含まれます 。 これらの反応から形成される主な生成物には、ケトン、カルボン酸、およびJWH-250 N-(4-ヒドロキシペンチル)代謝物の置換誘導体が含まれます .

科学研究への応用

JWH-250 N-(4-ヒドロキシペンチル)代謝物は、次のようないくつかの科学研究への応用があります。

類似化合物との比較

JWH 250 N-(4-hydroxypentyl) metabolite is similar to other synthetic cannabinoid metabolites, such as:

JWH 018 N-(5-hydroxypentyl) metabolite: This compound is a hydroxylated metabolite of JWH 018 and shares similar metabolic pathways.

AM-2201 N-(4-hydroxypentyl) metabolite: This metabolite is derived from AM-2201 and exhibits similar chemical properties and metabolic pathways.

JWH 073 N-(3-hydroxybutyl) metabolite: This compound is a hydroxylated metabolite of JWH 073 and is used in similar forensic and pharmacological studies.

The uniqueness of this compound lies in its specific structure and the presence of the 2’-methoxyphenylacetyl group, which differentiates it from other synthetic cannabinoid metabolites .

特性

IUPAC Name |

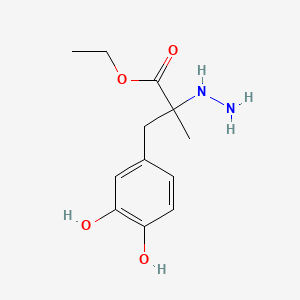

1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-16(24)8-7-13-23-15-19(18-10-4-5-11-20(18)23)21(25)14-17-9-3-6-12-22(17)26-2/h3-6,9-12,15-16,24H,7-8,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXLLEJMDHWZNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017768 | |

| Record name | JWH-250 N-(4-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427521-38-7 | |

| Record name | JWH-250 N-(4-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Myristic acid, [1-14C]](/img/structure/B579962.png)

![Sulfamide, N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propyl-](/img/structure/B579963.png)

![2,7-Dioctyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B579967.png)

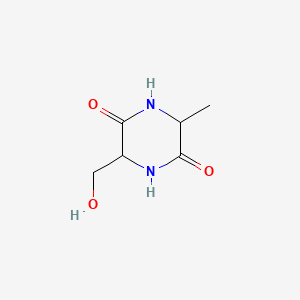

![2,5-Piperazinedione,3-[(aminooxy)methyl]-6-methyl-,(3R-cis)-(9CI)](/img/no-structure.png)

![Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579971.png)

![3-Methyl-2-[(E)-(4-methylphenyl)diazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B579975.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B579977.png)